molecular formula C11H13NO3 B1492448 trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol CAS No. 2165528-64-1

trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol

Cat. No.: B1492448
CAS No.: 2165528-64-1
M. Wt: 207.23 g/mol
InChI Key: BQLACENEXMUQLE-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

12-Helix Folding of Cyclobutane β-Amino Acid Oligomers Carlos Fernandes et al. (2010) explored the hexamer and octamer of trans-2-aminocyclobutane carboxylic acid, demonstrating a preference for folding into a 12-helical conformation in both solution and the solid state. This study suggests potential applications in the design of structured peptides and peptidomimetics Fernandes et al., 2010.

Cyclobutane-Containing Scaffolds in Biomedical Applications A study by O. Illa et al. (2019) highlighted efficient synthetic methodologies for products with potential in various fields, including biomedical applications. These products feature cyclobutane rings, suggesting their utility as surfactants, gelators, and metal cation ligands Illa et al., 2019.

Cyclobutane-derived Diamines in Drug Discovery Research by D. Radchenko et al. (2010) on cyclobutane diamines reveals their potential as sterically constrained diamine building blocks for drug discovery. The study developed synthetic schemes for these compounds, indicating their application in the construction of new pharmaceuticals Radchenko et al., 2010.

Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid Y. Inoue et al. (2014) conducted a phase IIa clinical trial of trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid in patients with metastatic prostate cancer, demonstrating its potential in delineating primary and metastatic lesions Inoue et al., 2014.

Biochemical Analysis

Biochemical Properties

Trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . The compound also affects gene expression by altering the activity of transcription factors such as NF-κB and AP-1. These changes can lead to variations in cellular metabolism, impacting processes like glycolysis and oxidative phosphorylation. Furthermore, this compound has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . The compound also interacts with various receptors and ion channels on the cell membrane, modulating intracellular signaling cascades. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of COX enzymes and persistent changes in gene expression . These findings suggest that the compound could be useful for chronic conditions requiring long-term treatment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to reduce inflammation and pain without significant adverse effects . At higher doses, this compound can cause toxicity, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The presence of this compound in these compartments allows it to interact with different biomolecules, influencing cellular processes such as energy production, gene expression, and apoptosis .

Properties

IUPAC Name

(1R,2R)-2-(1,3-benzodioxol-5-ylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-9-3-2-8(9)12-7-1-4-10-11(5-7)15-6-14-10/h1,4-5,8-9,12-13H,2-3,6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLACENEXMUQLE-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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